1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate
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Overview
Description
1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . .
Preparation Methods
The synthesis of 1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Functional Group Introduction: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Formylation: The formyl group is added via a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide and phosphorus oxychloride.
Methylation: The methyl group is introduced using methyl iodide and a strong base like sodium hydride.
Carboxylation: The carboxyl groups are introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a lead compound in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Material Science: The compound is explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate can be compared with other indole derivatives such as:
1-Tert-butyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the methyl and additional carboxyl groups.
6-Methyl 3-formyl-1h-indole-1-carboxylate: Similar structure but lacks the tert-butyl group.
1-Tert-butyl 6-methyl 1h-indole-1,6-dicarboxylate: Similar structure but lacks the formyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBQQPNSHLBCRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427820 |
Source
|
Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-95-7 |
Source
|
Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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